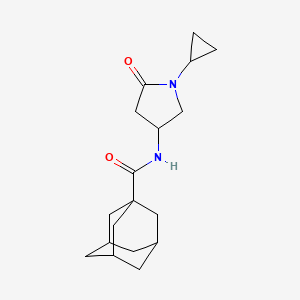![molecular formula C22H22N2O5S B2491070 (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 941917-17-5](/img/structure/B2491070.png)
(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex benzo[d]thiazole derivatives involves various chemical strategies, including condensation reactions, catalytic processes, and sometimes cyclization techniques. For instance, the synthesis of related compounds often employs palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines, demonstrating a degree of stereoselectivity with a preference for the Z isomers (Gabriele et al., 2006). Another method involves the cycloaddition of azomethine ylides with thiocarbonyl compounds, showcasing the versatility of synthetic routes to access thiazolidine derivatives (Gebert et al., 2003).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These techniques reveal the planarity of the thiazolidine moiety and the inclination of substituents, which significantly affect the compound's reactivity and interactions. For example, the structural analysis of a closely related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, highlights the importance of hydrogen bonding and π-π stacking interactions in determining the crystal packing and hence the molecular conformation (Kosma et al., 2012).
Chemical Reactions and Properties
Benzothiazole derivatives engage in a variety of chemical reactions, including cycloaddition reactions to form spirocyclic and other complex structures. These reactions are often catalyzed by metal ions or facilitated by specific reagents under controlled conditions, demonstrating the compounds' reactive flexibility and potential for structural diversification (Zeng et al., 2018).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Benzothiazole derivatives have been studied for their anticonvulsant properties. In a study, compounds similar in structure to the chemical demonstrated significant activity against seizures in animal models, without showing neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Antioxidant Effects
Research on benzothiazole derivatives, including structures related to the specified chemical, showed that they can improve antioxidative activities in high-fat diet mice. These compounds increased levels of various antioxidants and decreased malondialdehyde levels, suggesting a potential for managing oxidative stress (Hua Erbin, 2013).
Anticancer Potential
Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, certain compounds exhibited notable cytotoxicity against various cancer cell lines without significant side effects. This suggests that derivatives of benzothiazoles, including the compound , may have potential as anticancer agents (Nam et al., 2010).
Role in Apoptosis and Cell Cycle Regulation
Benzothiazole derivatives have been found to regulate the cell cycle and induce apoptosis in cancer cells. One study found that these compounds activated key proteins involved in cell proliferation and apoptosis, indicating potential use in cancer therapy (Kumbhare et al., 2014).
Impact on Intestinal Pathogens and Cancer Cells
Thiazolides, including benzothiazole derivatives, have been effective against various intestinal pathogens and also induced cell death in colon carcinoma cell lines. This suggests a dual role in antimicrobial activity and potential cancer therapy (Brockmann et al., 2014).
Antimicrobial Activity
Benzothiazole derivatives have demonstrated antimicrobial properties. They have been effective against both bacterial and fungal infections, which indicates their potential as therapeutic agents in treating microbial diseases (Desai et al., 2013).
Metal Ion Sensing and Photophysical Properties
Some benzothiazole derivatives exhibit unique photophysical and photochemical properties, making them sensitive to specific metal ions. This characteristic could be utilized in applications like fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).
Propiedades
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-6-10-24-16-9-8-15(29-7-2)13-19(16)30-22(24)23-21(25)14-11-17(26-3)20(28-5)18(12-14)27-4/h1,8-9,11-13H,7,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLSFPFMOXBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
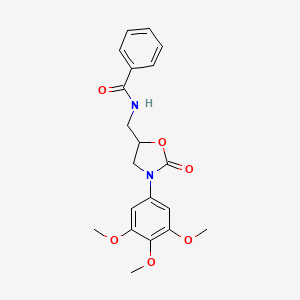
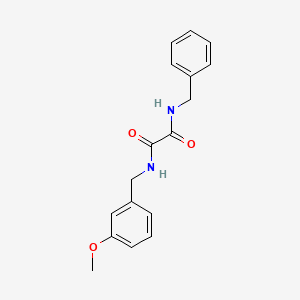

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)
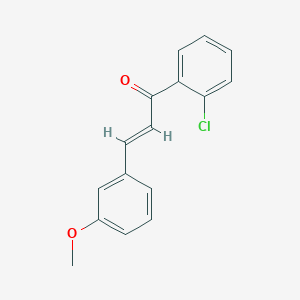
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
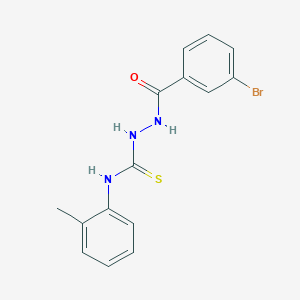

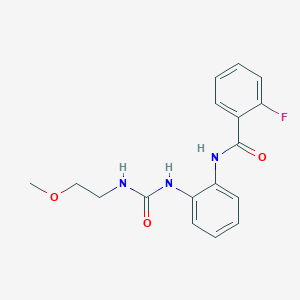
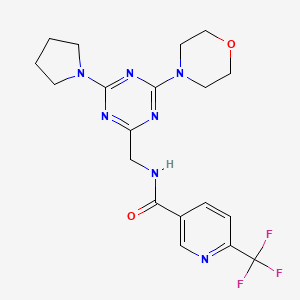
![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
